molecular formula C10H9BrF2O B12979626 4-(4-Bromo-2,6-difluorophenyl)butanal

4-(4-Bromo-2,6-difluorophenyl)butanal

Cat. No.: B12979626
M. Wt: 263.08 g/mol
InChI Key: UDPYIUILCANCOD-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,6-difluorophenyl)butanal is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,6-difluorophenyl)butanal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluorobenzene.

    Formylation: The introduction of the butanal group can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions at a controlled temperature to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: 4-(4-Bromo-2,6-difluorophenyl)butanoic acid.

    Reduction: 4-(4-Bromo-2,6-difluorophenyl)butanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-Bromo-2,6-difluorophenyl)butanal serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structural features make it a candidate for drug discovery and development. It can be used as a building block for designing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,6-difluorophenyl)butanal exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2,6-difluorophenyl)butanal: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Bromo-2,6-dichlorophenyl)butanal: Contains two chlorine atoms in addition to the bromine atom.

    4-(4-Bromo-2,6-difluorophenyl)butanol: The reduced form of the aldehyde.

Uniqueness

4-(4-Bromo-2,6-difluorophenyl)butanal is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H9BrF2O

Molecular Weight

263.08 g/mol

IUPAC Name

4-(4-bromo-2,6-difluorophenyl)butanal

InChI

InChI=1S/C10H9BrF2O/c11-7-5-9(12)8(10(13)6-7)3-1-2-4-14/h4-6H,1-3H2

InChI Key

UDPYIUILCANCOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CCCC=O)F)Br

Origin of Product

United States

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